The synthesis of Hinc II involves several steps, primarily focusing on cloning the genes responsible for its production. The process generally includes:
The molecular structure of Hinc II has been characterized through various biochemical techniques. The enzyme has a molecular weight of approximately 27,000 daltons. Its structure allows it to bind specifically to its recognition sequence in DNA, facilitating precise cleavage. The enzyme's activity can be assessed using polyacrylamide gel electrophoresis, where it appears homogeneous at the required purity levels for effective use in laboratory applications .
Hinc II catalyzes the hydrolysis of phosphodiester bonds within its recognition sequence in double-stranded DNA. The general reaction can be described as follows:
This reaction is crucial for various applications, including cloning, where specific DNA fragments need to be excised and manipulated. The enzyme operates optimally at temperatures around 37°C, which is standard for many biological reactions involving enzymes .
The mechanism of action for Hinc II involves several key steps:
This specificity and efficiency make Hinc II an invaluable tool in genetic engineering and molecular cloning .
Hinc II exhibits several notable physical and chemical properties:
These properties are critical for designing experiments involving this enzyme, ensuring optimal conditions for activity .
Hinc II has numerous scientific applications, particularly in molecular biology:
Through these applications, Hinc II significantly contributes to advancements in genetic research and biotechnology.
HincII was first isolated from the bacterium Haemophilus influenzae serotype Rc (ATCC 49699) in the late 20th century. Early biochemical studies characterized it as a Type II restriction endonuclease capable of cleaving double-stranded DNA at specific recognition sites. The enzyme was distinguished from other Haemophilus-derived nucleases (e.g., HindII, HindIII) by its unique sequence specificity and cleavage patterns. Initial functional analyses revealed that HincII operated as part of a restriction-modification (R-M) system, where its endonuclease activity was paired with a cognate methyltransferase (M.HincII) that protected host DNA [1] [10]. This discovery positioned HincII as a valuable tool for DNA manipulation during the nascent era of recombinant DNA technology.
HincII served as a model system for elucidating fundamental principles of R-M systems. Key studies demonstrated that its genes—located on the bacterial chromosome—exhibited a unique genetic organization: the methyltransferase gene (M.HincII) and endonuclease gene (R.HincII) overlapped by 1 bp, suggesting coordinated expression. When cloned and expressed in Escherichia coli RR1, the recombinant system showed a 1,000-fold increase in endonuclease activity compared to the native H. influenzae strain. This overexpression system facilitated biochemical purification and kinetic studies, revealing that HincII required only Mg²⁺ as a cofactor for DNA cleavage, a hallmark of Type II enzymes [1] [10]. The system also contributed to understanding how R-M systems balance restriction and modification activities to avoid self-destruction.
HincII recognizes the degenerate palindromic sequence 5′-GTY↓RAC-3′ (where Y = C/T, R = A/G, ↓ denotes cleavage site), generating blunt ends. Its prototype isoschizomer, HindII, shares identical recognition specificity (5′-GTY↓RAC-3′) but derives from Haemophilus influenzae Rd. Biochemical comparisons reveal subtle operational differences:
Table 1: Key Isoschizomer Comparison
Property | HincII | HindII |
---|---|---|
Source Organism | H. influenzae Rc | H. influenzae Rd |
Recognition Site | GTY↓RAC | GTY↓RAC |
Cleavage Product | Blunt ends | Blunt ends |
Optimal Temperature | 37°C | 37°C |
Thermal Inactivation | 65°C (20 min) | 65°C (20 min) |
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